1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine

Description

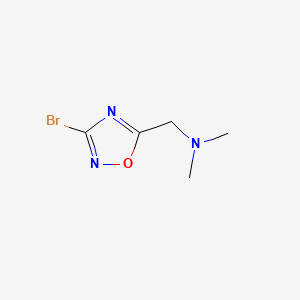

1-(3-Bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a bromine atom at position 3 and a dimethylaminomethyl group at position 3. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups . The dimethylamino group contributes to solubility in polar solvents and may influence biological activity through hydrogen bonding or ionic interactions .

Properties

Molecular Formula |

C5H8BrN3O |

|---|---|

Molecular Weight |

206.04 g/mol |

IUPAC Name |

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C5H8BrN3O/c1-9(2)3-4-7-5(6)8-10-4/h3H2,1-2H3 |

InChI Key |

MTWPLAWNZURCBZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=NC(=NO1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine typically involves the reaction of 3-bromo-1,2,4-oxadiazole with N,N-dimethylmethanamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The oxadiazole ring can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted amines, while oxidation reactions can produce oxadiazole derivatives with different functional groups.

Scientific Research Applications

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and dimethylamine group can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

The structural uniqueness of the target compound lies in its bromine atom at position 3. Below is a comparative analysis with similar derivatives:

Key Observations :

- Biological Relevance : Indole- and chlorophenyl-substituted analogs (e.g., ) show affinity for neurological targets (e.g., serotonin or opioid receptors), whereas the brominated derivative may prioritize synthetic utility over direct bioactivity.

Physical and Chemical Properties

*Estimated based on analogous brominated heterocycles in and .

Biological Activity

1-(3-bromo-1,2,4-oxadiazol-5-yl)-N,N-dimethylmethanamine is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₇H₈BrN₃O

- Molecular Weight : 232.06 g/mol

The presence of the 1,2,4-oxadiazole ring is crucial for its biological activity, as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds containing the oxadiazole ring showed significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis and enzyme activity related to fatty acid metabolism .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Anti-inflammatory Activity

In addition to antimicrobial effects, oxadiazole derivatives have been evaluated for their anti-inflammatory properties. Compounds similar to this compound have shown potential in reducing inflammation markers in vitro and in vivo. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study: Anti-inflammatory Effects

A study conducted by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their anti-inflammatory potential in a rat model. The results indicated that certain compounds significantly reduced edema and inflammatory markers compared to control groups.

Anticancer Potential

Emerging research suggests that oxadiazole derivatives may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways. For instance, studies have shown that certain oxadiazole compounds can disrupt cell cycle progression and promote cell death in malignant cells .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

| Compound Name | Cancer Cell Lines Tested | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.